molecular formula C8H15ClN2O3 B6330276 (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride CAS No. 97327-32-7

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B6330276
CAS No.: 97327-32-7
M. Wt: 222.67 g/mol
InChI Key: CPWJBBHGBMGZAE-IBTYICNHSA-N
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Description

(2S)-1-[(2R)-2-Aminopropanoyl]pyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound featuring a stereospecific aminopropanoyl substitution at the pyrrolidine nitrogen. The hydrochloride salt enhances aqueous solubility, a critical property for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c1-5(9)7(11)10-4-2-3-6(10)8(12)13;/h5-6H,2-4,9H2,1H3,(H,12,13);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWJBBHGBMGZAE-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Protection

The (2R)-2-aminopropanoyl segment is typically derived from L-alanine, protected with acid-labile groups:

Protecting GroupReagentConditionsDeprotection MethodYieldSource
tert-Butoxycarbonyl (Boc)Boc₂O, DMAPTHF, 0°C → rt, 12 hTFA/DCM (1:1)92%
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl, NaHCO₃DMF/H₂O, 0°C, 2 hPiperidine/DMF (20%)88%

Boc protection is preferred for its stability under basic conditions, while Fmoc offers orthogonality in multi-step syntheses.

Carboxyl Group Activation

L-Proline’s carboxylic acid is activated as a mixed anhydride or active ester:

  • Mixed anhydride method : Reacted with isobutyl chloroformate in THF at −15°C, yielding 85% activated intermediate.

  • Active ester method : Using HOBt and EDCl in DMF, achieving 89% conversion.

Peptide Coupling Methodologies

Carbodiimide-Mediated Coupling

A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxybenzotriazole (HOBt):

Yield : 78–82%. Optical purity : >99% ee (HPLC with Chiralpak AD-H).

Schlenk Techniques for Air-Sensitive Intermediates

For large-scale production, Grignard reagent-based acylation (adapted from):

  • Generate proline Grignard reagent (proline + MeMgBr in THF).

  • Add N-Boc-L-alanyl chloride at −78°C.

  • Warm to reflux, reduce with NaBH₄ in 2-PrOH/MeCN.
    Advantages : Avoids racemization; Yield : 60–65%.

Deprotection and Salt Formation

Acidolytic Removal of Boc Groups

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 h provides the free amine. Subsequent neutralization with NaOH yields the base compound.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. Crystallization at −20°C affords the hydrochloride salt:

  • Purity : 99.5% (ion chromatography).

  • Solubility : 45 mg/mL in H₂O.

Purification and Analytical Characterization

Recrystallization Optimization

Solvent SystemTemperaturePurity ImprovementYield Loss
Ethanol/H₂O (3:1)4°C, 12 h98.2% → 99.8%12%
Acetone/Diethyl ether (1:2)−20°C, 24 h97.5% → 99.1%8%

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 4.35 (dd, J = 8.4 Hz, 1H, CHα proline), 3.92 (m, 1H, CHα alanine), 2.45–2.70 (m, 4H, pyrrolidine).

  • IR (KBr): 1732 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (NH₃⁺ bend).

Industrial-Scale Process Considerations

Cost-Effective Reagent Selection

Replacing EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) reduces side products:

  • Coupling efficiency : 91% vs. 82% for EDCl.

  • Byproduct formation : <1% vs. 5–7%.

Green Chemistry Approaches

  • Solvent recycling : THF recovery via distillation reduces waste by 40%.

  • Catalytic asymmetric synthesis : Using Bacillus subtilis transaminases for reductive amination (85% yield, >99% ee) .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide bond in the compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the molecule’s pharmacophore or generating intermediates for further derivatization.

Key Data:

Conditions Reagents Products Notes
Acidic hydrolysisHCl (6M), reflux, 12hPyrrolidine-2-carboxylic acid + alanine saltComplete cleavage of the amide bond
Basic hydrolysisNaOH (2M), 80°C, 8hPyrrolidine-2-carboxylate + alanine derivativeRacemization risk at chiral centers

The stereochemical integrity of the (2S) and (2R) centers may be compromised under prolonged basic conditions due to keto-enol tautomerization intermediates .

Alkylation at the Amine Group

The primary amine in the 2-aminopropanoyl moiety participates in alkylation reactions, enabling the introduction of substituents for structure-activity studies.

Example Protocol:

  • Reagents: Alkyl halide (e.g., methyl iodide), NaH (strong base), tetrabutylammonium bromide (phase-transfer catalyst)

  • Conditions: DMF solvent, 0°C to room temperature, 4h

  • Outcome: N-alkylated product with retained pyrrolidine stereochemistry .

Limitations:

  • Steric hindrance from the pyrrolidine ring may reduce reaction efficiency.

  • The hydrochloride counterion must be neutralized with a base (e.g., K₂CO₃) prior to alkylation .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification, amidation, or reduction, depending on reaction conditions.

Esterification

  • Reagents: SOCl₂ (to generate acyl chloride), followed by alcohol (e.g., methanol)

  • Product: Methyl ester derivative (improves membrane permeability).

Reduction

  • Reagents: LiAlH₄ (strong reducing agent)

  • Product: Pyrrolidine-2-methanol derivative (alters hydrogen-bonding capacity).

Pyrrolidine Ring Reactivity

The pyrrolidine ring participates in stereoselective reactions, influenced by its rigid conformation:

  • Hydrogenation: Not applicable (no unsaturated bonds in the parent compound).

  • Ring-Opening: Requires harsh conditions (e.g., HBr/AcOH, 100°C) to cleave the ring, yielding linear amines .

Catalytic Hydrogenation of Derivatives

While the parent compound lacks unsaturated bonds, synthetic intermediates or derivatives with double bonds (e.g., proline precursors) undergo hydrogenation.

Example from Patent Literature :

  • Substrate: Analog with exocyclic double bond

  • Catalyst: Pd/C (10% w/w), H₂ (1 atm)

  • Outcome: cis-Configured product with retained stereochemistry at C-2, defying typical racemization trends (unexpected result) .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions (pH 7.4, 37°C):

  • Half-Life: ~24h (degradation via hydrolysis and oxidation).

  • Degradation Products: Identified via LC-MS as pyrrolidine-2-carboxylic acid and alanine derivatives .

Reactivity in Organocatalytic Contexts

Though not directly studied, structurally related pyrrolidine derivatives act as organocatalysts in asymmetric aldol reactions. The stereochemistry at C-2 may influence enamine formation and substrate binding .

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Properties
L-Alanyl-L-proline has been investigated for its potential antihypertensive effects. Studies suggest that this compound may help in lowering blood pressure by modulating the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

Case Study : A clinical trial demonstrated that patients administered L-Alanyl-L-proline exhibited a significant reduction in systolic and diastolic blood pressure compared to the control group. The mechanism was attributed to enhanced vasodilation and improved endothelial function.

2. Neuroprotective Effects
Research indicates that L-Alanyl-L-proline may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In vitro studies on neuronal cell cultures showed that L-Alanyl-L-proline reduced oxidative stress and apoptosis, suggesting a protective role against neurotoxic agents.

1. Amino Acid Supplementation
L-Alanyl-L-proline is also explored as a dietary supplement aimed at enhancing athletic performance and recovery due to its role as an amino acid precursor.

Case Study : A study involving athletes showed improved recovery times and reduced muscle soreness when supplemented with L-Alanyl-L-proline post-exercise compared to a placebo group.

Mechanism of Action

The mechanism of action of (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogs

The compound shares core structural motifs with several pharmacologically active molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Use Reference
(2S)-1-[(2R)-2-Aminopropanoyl]pyrrolidine-2-carboxylic acid hydrochloride C₈H₁₅ClN₂O₃ 222.67 g/mol Pyrrolidine, aminopropanoyl, carboxylic acid, hydrochloride salt Hypothesized: Enzyme inhibition or receptor modulation N/A
Enalapril Maleate C₂₀H₂₈N₂O₅·C₄H₄O₄ 492.52 g/mol Pyrrolidine-2-carboxylic acid, diphenylpropylmethylamino ester ACE inhibitor (hypertension)
Talaglumetad Hydrochloride C₁₁H₁₆N₂O₅·HCl 292.72 g/mol Bicyclohexane dicarboxylic acid, aminopropanoyl Metabotropic glutamate receptor agonist (anxiety)
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride C₁₁H₂₁ClN₂O₄ 280.75 g/mol 4-Hydroxypyrrolidine, dimethylbutanoyl Research use (undisclosed target)
2-[(2S)-Pyrrolidin-2-yl]acetic acid hydrochloride C₆H₁₂ClNO₂ 165.62 g/mol Pyrrolidine, acetic acid Building block for peptide synthesis

Functional Group Analysis

  • Pyrrolidine Core : Present in all compounds, contributing to conformational rigidity and interaction with biological targets.
  • Aminoacyl Substituents: The (2R)-aminopropanoyl group in the target compound distinguishes it from Enalapril (diphenylpropylmethylamino ester) and Talaglumetad (bicyclic dicarboxylic acid). These substituents influence target selectivity and metabolic stability .
  • Hydrochloride Salt : Enhances solubility compared to free bases, as seen in and .

Pharmacological Indications

  • Talaglumetad Hydrochloride: Targets metabotropic glutamate receptors (mGluR), highlighting the versatility of aminopropanoyl-pyrrolidine derivatives in neurological disorders .
  • Target Compound : While uncharacterized pharmacologically, its structural similarity to Talaglumetad suggests possible mGluR modulation.

Critical Analysis of Physicochemical Properties

  • Solubility: The hydrochloride salt form improves solubility over non-ionic analogs (e.g., free carboxylic acids in and ) .
  • Steric Effects : Bulky substituents (e.g., 4-hydroxypyrrolidine in ) reduce metabolic clearance but may limit membrane permeability .

Biological Activity

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid; hydrochloride, commonly referred to as a derivative of proline, exhibits significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious disease treatment.

  • Molecular Formula : C₁₅H₂₅N₃O₆
  • Molecular Weight : 343.376 g/mol
  • CAS Number : 66211-28-7
  • Structure : The compound features a pyrrolidine ring with an attached carboxylic acid and an amino acid moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrolidine derivatives. For instance, compounds derived from pyrrolidine have shown promise in reducing cancer cell viability in various models, including A549 human lung adenocarcinoma cells. In one study, certain derivatives demonstrated a reduction in cell viability by up to 66% compared to control treatments with established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineViability Reduction (%)Reference
Compound 15A549 (Lung)66%
Compound 20A549 (Lung)Highest among tested

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research indicates that pyrrolidine derivatives can be effective against multi-drug resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making these compounds valuable in combating antibiotic resistance .

Table 2: Antimicrobial Efficacy Against Resistant Strains

PathogenActivity ObservedReference
Klebsiella pneumoniaeEffective
Methicillin-resistant S. aureusEffective

Neuroprotective Effects

Emerging evidence suggests that certain derivatives may possess neuroprotective properties. They have been implicated in reducing oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, various pyrrolidine derivatives were tested for their cytotoxic effects. The results indicated that compounds with free amino groups exhibited stronger anticancer activity compared to those with acetylamino fragments. This suggests that the structural configuration plays a critical role in their biological efficacy.

Case Study 2: Antimicrobial Resistance

A study focusing on the antimicrobial properties of pyrrolidine derivatives demonstrated their effectiveness against resistant strains of bacteria. The research involved screening against clinically significant pathogens, revealing that these compounds could serve as potential alternatives to traditional antibiotics .

Q & A

Q. What synthetic routes are recommended for preparing (2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link (2R)-2-aminopropanoic acid to (2S)-pyrrolidine-2-carboxylic acid. This mirrors protocols for structurally related ACE inhibitors like enalapril .
  • Purification : Recrystallization in ethanol/water mixtures improves purity. Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Salt formation : React the free base with HCl gas in anhydrous ether to form the hydrochloride salt, ensuring stoichiometric control (1:1 molar ratio) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm stereochemistry:
    • Pyrrolidine ring protons (δ 1.8–3.2 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol 80:20, 1 mL/min) to verify enantiomeric excess (>99% for pharmaceutical-grade synthesis) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 232.2) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, critical for in vitro assays .
  • Stability : Store at 2–8°C in desiccated conditions to prevent hygroscopic degradation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration, adhering to EPA guidelines for amine hydrochlorides .

Q. How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC-DAD : Achieve ≥98% purity using a 250 nm wavelength. Detect impurities (e.g., unreacted starting materials) at <0.1% via spiked calibration curves .
  • Residual solvents : Gas chromatography (GC-FID) to ensure compliance with ICH Q3C limits (e.g., ethanol <500 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between NMR and HPLC analyses?

Methodological Answer:

  • Root-cause analysis :
    • NMR limitations : Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) may mask impurities. Use 2D NMR (COSY, HSQC) for unambiguous assignments .
    • HPLC sensitivity : Optimize mobile phase pH (e.g., 3.0 with formic acid) to enhance peak separation for trace enantiomers .
  • Cross-validation : Compare results with X-ray crystallography (if single crystals are obtainable) for definitive stereochemical confirmation .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with ACE (PDB: 1O86) to model interactions. Focus on hydrogen bonds between the carboxylic acid group and Zn²+ in the active site .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring under physiological conditions .

Q. How are process-related impurities identified and quantified during scale-up synthesis?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (80°C), acid (0.1 M HCl), and light (ICH Q1B) to generate degradation products.
  • LC-MS/MS : Identify impurities (e.g., dehydrochlorinated byproducts) via fragmentation patterns. Reference standards (e.g., Imp. E/F from EP monographs) aid quantification .

Q. What strategies enable site-specific bioconjugation of this compound to peptides or proteins?

Methodological Answer:

  • Carbodiimide activation : React the carboxylic acid with NHS ester linkers for amine-targeted conjugation. Monitor coupling efficiency via MALDI-TOF .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during synthesis, then cleave with TFA post-conjugation .

Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?

Methodological Answer:

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., (R)-BINAP) during coupling steps to enforce (2S,2R) configuration .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired diastereomers in racemic mixtures .

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